Arg-gly-asp
Overview
Description
Arginylglycylaspartic acid is a tripeptide composed of the amino acids arginine, glycine, and aspartic acid. It is commonly referred to as RGD, which is a sequence found in many proteins that are involved in cell adhesion. This sequence is recognized by integrins, which are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The discovery of arginylglycylaspartic acid has led to significant advancements in the fields of cell biology, medicine, and bioengineering .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arginylglycylaspartic acid can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the protection of amino groups. The general steps include:
Coupling: The first amino acid is attached to the resin.
Deprotection: The Fmoc group is removed to expose the amino group.
Addition: The next Fmoc-protected amino acid is added.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of arginylglycylaspartic acid often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide. This method is advantageous for producing large quantities of the peptide with high purity .
Chemical Reactions Analysis
Types of Reactions
Arginylglycylaspartic acid can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Disulfide bonds in peptides containing cysteine can be reduced to free thiols.
Substitution: Amino groups can be modified through acylation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide.
Major Products
Oxidation: Citrulline-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with acyl or alkyl groups.
Scientific Research Applications
Arginylglycylaspartic acid has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Plays a crucial role in cell adhesion studies and integrin signaling research.
Medicine: Utilized in the development of drugs targeting integrin receptors, cancer therapy, and wound healing.
Industry: Employed in the design of biomaterials for tissue engineering and regenerative medicine
Mechanism of Action
Arginylglycylaspartic acid exerts its effects by binding to integrin receptors on the cell surface. This binding triggers a cascade of intracellular signaling pathways that regulate various cellular processes, including cell adhesion, migration, proliferation, and survival. The primary molecular targets are integrins, particularly the αvβ3 and α5β1 subtypes .
Comparison with Similar Compounds
Similar Compounds
LDV (Leucine-Aspartic Acid-Valine): Another integrin-binding peptide with similar functions.
RGDS (Arginylglycylaspartylserine): A variant of arginylglycylaspartic acid with an additional serine residue.
YIGSR (Tyrosine-Isoleucine-Glycine-Serine-Arginine): A peptide sequence found in laminin that also mediates cell adhesion.
Uniqueness
Arginylglycylaspartic acid is unique due to its high affinity and specificity for integrin receptors. This specificity makes it a valuable tool in targeted drug delivery and therapeutic applications. Its ability to promote cell adhesion and migration is unparalleled, making it a critical component in tissue engineering and regenerative medicine .
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMAXBFPHPZYIK-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912420 | |
Record name | Arginine-glycine-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99896-85-2, 119865-10-0, 124123-27-9 | |
Record name | Arginine-glycine-aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99896-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginyl-glycyl-aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly (arginyl-glycyl-aspartic acid) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bitistatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginine-glycine-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARGINYL-GLYCYL-ASPARTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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